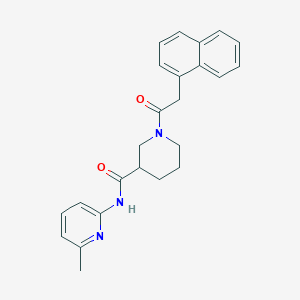
N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide, also known as MPAC, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. MPAC is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide increases the levels of acetylcholine in the brain, which can improve cognitive function and reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. It has also been shown to reduce pain in animal models of acute and chronic pain. Additionally, N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide in lab experiments is its high purity and stability. Additionally, N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide has been shown to have low toxicity and few side effects in animal models. However, one limitation of using N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide. These include investigating its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease, and exploring its effects on other neurotransmitter systems in the brain. Additionally, further studies are needed to determine the optimal dosing and administration of N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide for therapeutic use.
Synthesemethoden
N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide can be synthesized using different methods, including the reaction of 2-acetylnaphthalene with 6-methyl-2-pyridinecarboxaldehyde, followed by cyclization with piperidine-3-carboxylic acid. Another method involves the reaction of 2-acetylnaphthalene with 6-methyl-2-pyridinecarboxamide, followed by cyclization with piperidine-3-carboxylic acid. Both methods have been reported to yield high purity N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide has been studied for its potential therapeutic applications, including its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity.
Eigenschaften
IUPAC Name |
N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-17-7-4-13-22(25-17)26-24(29)20-11-6-14-27(16-20)23(28)15-19-10-5-9-18-8-2-3-12-21(18)19/h2-5,7-10,12-13,20H,6,11,14-16H2,1H3,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALRDJAHNBIRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCCN(C2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-3,4-dimethylbenzamide](/img/structure/B7551236.png)
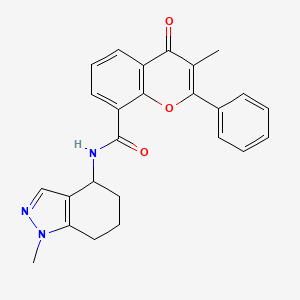
![N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7551245.png)
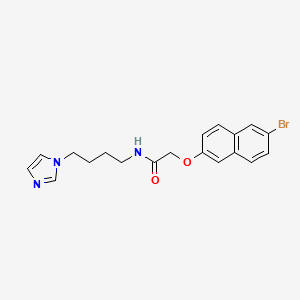
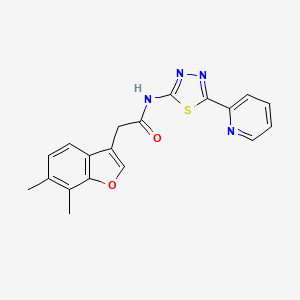
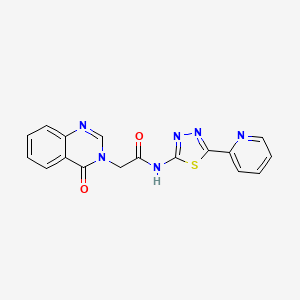
![1-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carbonyl)-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B7551289.png)
![N-[4-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7551303.png)
![N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide](/img/structure/B7551304.png)
![N-[1-(1-adamantyl)ethyl]-3-(3-imidazol-1-ylpropanoylamino)benzamide](/img/structure/B7551311.png)
![2-(Furan-2-yl)-5-[4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B7551312.png)
![1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole](/img/structure/B7551319.png)

![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]propanamide](/img/structure/B7551334.png)